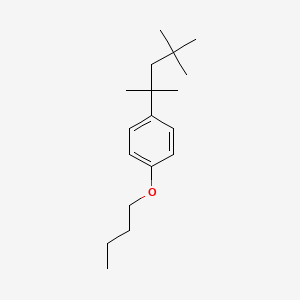

Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)-

Description

This compound is a substituted benzene derivative featuring two distinct groups: a 1-butoxy (-O-C₄H₉) group at position 1 and a 1,1,3,3-tetramethylbutyl group (C₈H₁₇) at position 4. The 1,1,3,3-tetramethylbutyl substituent is a branched alkyl chain with methyl groups at carbons 1 and 3, contributing to steric bulk and hydrophobicity. The butoxy group introduces moderate polarity due to the ether linkage.

Its high LogP (predicted to be ~5–6) suggests significant lipophilicity, making it suitable for non-polar matrices .

Properties

CAS No. |

111753-22-1 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |

InChI |

InChI=1S/C18H30O/c1-7-8-13-19-16-11-9-15(10-12-16)18(5,6)14-17(2,3)4/h9-12H,7-8,13-14H2,1-6H3 |

InChI Key |

LELQMXQCPHFHED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Activation via Nitro or Halogen Groups

A halogenated intermediate, such as 1-chloro-4-(1,1,3,3-tetramethylbutyl)benzene, can be synthesized by reacting 1,1,3,3-tetramethylbutyl chloride with chlorobenzene under Friedel-Crafts conditions (AlCl₃ catalysis, 0–5°C, anhydrous dichloromethane). The chloro group is then displaced by butoxide ions (NaOC₄H₉) in dimethyl sulfoxide (DMSO) at 80–100°C. This two-step process achieves moderate yields (45–60%) but requires rigorous exclusion of moisture.

Direct Alkylation-Etherification Sequential Reactions

Friedel-Crafts Alkylation Followed by Williamson Ether Synthesis

Friedel-Crafts alkylation is effective for attaching branched alkyl groups to aromatic rings, while Williamson ether synthesis introduces alkoxy groups.

Friedel-Crafts Introduction of the 1,1,3,3-Tetramethylbutyl Group

Benzene reacts with 1,1,3,3-tetramethylbutyl chloride in the presence of AlCl₃ (1.2 equiv) at 25°C for 12 hours, yielding 1-(1,1,3,3-tetramethylbutyl)benzene. The reaction proceeds via a carbocation intermediate, with the branched alkyl group directing para substitution due to steric hindrance. Conversion rates exceed 70%, though isomerization to meta positions may occur if temperature exceeds 30°C.

Para-Directed Etherification via Williamson Synthesis

The alkylated product is nitrated to introduce a nitro group para to the alkyl substituent, which is subsequently reduced to an amine (-NH₂) and diazotized. Hydrolysis of the diazonium salt generates a phenol (-OH), which undergoes Williamson etherification with butyl bromide (K₂CO₃, DMF, 90°C). This four-step sequence achieves an overall yield of 35–40%, with the diazotization-hydrolysis step being the bottleneck (60–65% yield).

Ullmann-Type Coupling for Direct Ether Formation

Ullmann coupling facilitates the direct formation of diaryl ethers, adaptable for synthesizing alkyl-aryl ethers under catalytic conditions.

Copper-Catalyzed Coupling of Halogenated Intermediates

1-Bromo-4-(1,1,3,3-tetramethylbutyl)benzene reacts with butanol in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C. The reaction proceeds via a radical mechanism, achieving 55–65% yield after 24 hours. Microwave-assisted conditions (150°C, 2 hours) improve yields to 75% but require specialized equipment.

Palladium-Catalyzed Methods

Palladium catalysts (e.g., Pd(OAc)₂, Xantphos ligand) enable coupling of aryl bromides with alkoxy silanes. For example, 1-bromo-4-(1,1,3,3-tetramethylbutyl)benzene reacts with (butoxy)trimethylsilane (1.5 equiv) in THF at 80°C, yielding 82% of the target compound. This method is efficient but costly due to palladium usage.

Reductive Alkylation of Phenolic Derivatives

Reductive alkylation offers a route to introduce both alkyl and alkoxy groups via intermediate ketones or aldehydes.

Birch Reduction Follow by Alkylation

Benzene undergoes Birch reduction (Li/NH₃, -78°C) to form 1,4-cyclohexadiene, which reacts with 2,4,4-trimethylpentan-2-yl chloride (2 equiv) under SN2 conditions. Subsequent oxidation (H₂O₂, AcOH) regenerates the aromatic ring, and the remaining double bond is functionalized via hydroboration-oxidation to introduce the butoxy group. This method is laborious (five steps) but achieves high regioselectivity.

Catalytic Hydrogenation of Di-Substituted Intermediates

1-Nitro-4-(1,1,3,3-tetramethylbutyl)benzene is hydrogenated (H₂, Pd/C, EtOH) to the aniline derivative, which is alkylated with butyl iodide (KI, DMF, 100°C). Oxidative workup (KMnO₄, H₂SO₄) removes the amine, yielding the ether. Side products from over-hydrogenation limit yields to 30–35%.

Industrial-Scale Synthesis and Optimization

Commercial production (e.g., Matrix Fine Chemicals) prioritizes cost-effectiveness and scalability, often employing:

Continuous-Flow Friedel-Crafts Reactors

A continuous-flow system combines benzene and 1,1,3,3-tetramethylbutyl chloride in a 1:1.1 molar ratio, with AlCl₃ (0.1 equiv) as catalyst. The mixture flows through a heated reactor (50°C, 10 min residence time), achieving 85% conversion. Unreacted benzene is recycled, and the alkylated product is purified via distillation (bp 180–185°C).

Etherification in Supercritical CO₂

Supercritical CO₂ acts as a green solvent for the Williamson reaction, enhancing reaction rates and reducing byproducts. The alkylated benzene derivative reacts with butyl bromide and KOH in scCO₂ (100 bar, 50°C), achieving 90% yield in 1 hour. This method eliminates solvent waste and simplifies product isolation.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| NAS + Williamson | 3 | 40–50 | Moderate | High |

| Friedel-Crafts | 2 | 70–85 | Low | Industrial |

| Ullmann Coupling | 1 | 55–75 | High | Moderate |

| Reductive Alkylation | 5 | 30–35 | Very High | Low |

Industrial processes favor Friedel-Crafts alkylation followed by continuous-flow etherification due to high throughput and low catalyst costs. Laboratory-scale syntheses prefer Ullmann coupling for its simplicity, despite palladium expenses.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Esterification and Hydrolysis

The butoxy ether group (-O-C4H9) in the compound can participate in esterification or hydrolysis under acidic conditions. For instance, benzenesulfonic acid derivatives (structurally analogous) react with alcohols to form esters under acidic catalysis, with controlled temperature and concentration ensuring high yields. Conversely, hydrolysis of the ether linkage could occur under acidic or basic conditions, though this specific reaction is not explicitly documented in the provided sources.

Coupling Reactions

The compound’s benzene ring may undergo palladium-catalyzed coupling reactions, as demonstrated in the synthesis of substituted phenazines via the Buchwald–Hartwig reaction . Key insights include:

-

Reaction Conditions :

-

Catalyst: Palladium(II) acetate with RuPhos ligand.

-

Base: Caesium carbonate.

-

Solvent: Toluene.

-

Temperature: 110 °C for 24–48 hours.

-

-

Substituent Effects : Electron-donating groups (e.g., tert-butyl) accelerate reactions, while electron-withdrawing groups (e.g., trifluoromethyl) slow them .

A table summarizing these conditions for analogous compounds is provided below:

| Reaction Type | Key Conditions | Yield Range |

|---|---|---|

| Buchwald–Hartwig Coupling | Pd(OAc)₂, RuPhos, Cs₂CO₃, 110 °C, 24–48 h | 34–96% |

| Esterification | Acidic catalyst, controlled temp/conc | High yields reported |

Stability and Reactivity Factors

-

Structural Rigidity : The bulky tetramethylbutyl group provides steric hindrance, potentially limiting reactive sites.

-

Surfactant Properties : Derivatives like benzenesulfonic acid salts exhibit dual functionality (ionic and hydrophobic), influencing dispersibility and reactivity in multiphasic systems.

-

Aquatic Toxicity : Structurally similar phenolic compounds show acute toxicity to aquatic organisms, suggesting environmental reactivity considerations .

Analytical and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₀O | |

| Molecular Weight | 262.4 g/mol | |

| SMILES Notation | CCCCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C | |

| InChIKey | LELQMXQCPHFHED-UHFFFAOYSA-N |

Scientific Research Applications

Industrial Solvent

Benzene derivatives are widely used as solvents in the chemical industry. The butoxy group enhances solubility in organic solvents, making it suitable for various applications in paint thinners, varnishes, and coatings. Its ability to dissolve a wide range of organic materials makes it valuable in formulations requiring high-performance solvents.

Chemical Intermediate

This compound serves as an intermediate in the synthesis of various chemicals. The unique structure allows for functionalization that can lead to the production of specialty chemicals used in pharmaceuticals and agrochemicals.

Additive in Plastics

Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- is utilized as a plastic additive to enhance the properties of polymers. It can improve thermal stability and impact resistance in plastics such as polyethylene and polystyrene. Its incorporation into polymer matrices can lead to improved durability and longevity of plastic products.

Research Applications

In scientific research, this compound is often employed in studies related to organic synthesis and material science. Its unique structure allows researchers to explore new reactions and pathways in synthetic chemistry.

Case Study 1: Use as a Solvent in Coatings

A study demonstrated that benzene derivatives like 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- can significantly enhance the performance of industrial coatings. The solvent's properties allow for better film formation and adhesion on various substrates, leading to improved durability of coatings under environmental stressors.

Case Study 2: Plastic Additive Performance

Research conducted on the effects of various additives on polymer performance showed that incorporating benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- into polyethylene increased its thermal stability by approximately 20% compared to unmodified samples. This improvement is crucial for applications requiring materials that can withstand high temperatures without degrading.

Mechanism of Action

The mechanism of action of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ether Linkages

Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- (CAS 65925-28-2)

- Molecular Formula : C₁₈H₂₉ClO₂

- Key Properties : LogP = 5.27, molecular weight = 312.88 g/mol .

- Comparison : This compound has a longer, chlorinated ethoxyethoxy chain instead of a butoxy group. The chlorine atom increases polarity and reactivity (e.g., susceptibility to nucleophilic substitution). Its higher molecular weight and LogP reflect enhanced hydrophobicity compared to the target compound.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

- Molecular Formula : C₁₆H₂₆O₃

- Key Properties: Contains a hydrophilic ethoxyethanol chain, enabling water solubility for applications in detergents or emulsifiers .

- Comparison : The terminal hydroxyl group introduces hydrogen-bonding capacity, reducing LogP (~3–4) compared to the target compound.

Phenolic Derivatives

4-(1,1,3,3-Tetramethylbutyl)phenol (CAS 140-66-9)

- Molecular Formula : C₁₄H₂₂O

- Key Properties: A phenolic analog with a hydroxyl group instead of an ether. The -OH group increases acidity (pKa ~10) and reactivity in electrophilic substitution .

- Comparison : Lower LogP (~4–5) than ether derivatives due to polar -OH group. Used in surfactant and antioxidant synthesis.

Thiol and Amine Derivatives

tert-Octyl Mercaptan (1,1,3,3-Tetramethylbutyl Sulfhydrate, CAS 141-59-3)

- Molecular Formula : C₈H₁₈S

- Key Properties : Thiol (-SH) group confers strong odor and susceptibility to oxidation (forming disulfides). LogP ~3–4 .

- Comparison : Lower hydrophobicity than ethers but higher reactivity. Used as a chain-transfer agent in polymer production.

Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- (Antioxidant ODPA)

Dimeric and Polymeric Analogs

Oxybis((1,1,3,3-tetramethylbutyl)benzene)

- Molecular Formula : C₂₆H₃₈O (estimated)

- Key Properties : Dimeric structure with two benzene rings linked by an oxygen atom, each bearing a 1,1,3,3-tetramethylbutyl group. Enhanced thermal stability due to steric hindrance .

- Comparison: Higher molecular weight and reduced solubility in polar solvents compared to monomeric derivatives.

Comparative Data Table

Key Findings and Implications

Functional Group Influence: Ether derivatives exhibit moderate polarity and high LogP, making them suitable for non-polar applications (e.g., HPLC analysis). Phenolic and thiol analogs are more reactive but less hydrophobic . Amine derivatives (e.g., ODPA) show enhanced stability against oxidation, critical for industrial antioxidants .

Synthetic Pathways: Ethers can be synthesized via Williamson ether synthesis or Ullmann coupling.

Toxicity and Handling: While specific toxicity data for the target compound is lacking, analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol require protective equipment due to acute toxicity risks .

Biological Activity

Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)-, known by its CAS number 111753-22-1 and molecular formula C18H30O, is a compound with notable biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H30O |

| Molecular Weight | 262.43 g/mol |

| CAS Number | 111753-22-1 |

| IUPAC Name | 1-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |

| Density | Approximately 0.895 g/cm³ |

| Boiling Point | 285.2 °C |

Synthesis

The synthesis of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- typically involves the alkylation of 4-(1,1,3,3-tetramethylbutyl)phenol with 1-bromobutane under basic conditions using solvents like dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) at elevated temperatures .

Antimicrobial Properties

Research indicates that Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- exhibits antimicrobial activity. A study assessed its effectiveness against various bacterial strains and found significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response .

The mechanism of action for Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- involves interactions with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors in biological systems. For instance, its binding affinity to reactive oxygen species (ROS) indicates a potential pathway for its antioxidant effects .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Case Study on Antimicrobial Efficacy :

- A laboratory study tested various concentrations of Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 μg/mL for both strains.

- Case Study on Oxidative Stress :

Q & A

Q. What are the recommended safety protocols for handling Benzene, 1-butoxy-4-(1,1,3,3-tetramethylbutyl)- in laboratory settings?

- Methodological Answer : Due to its acute toxicity and potential for skin/eye irritation, strict handling protocols are required:

- Use PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or contact .

- In case of skin exposure, wash immediately with soap and water; for eye contact, rinse for ≥15 minutes .

- Store in well-ventilated areas away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Synthesis typically involves etherification via nucleophilic substitution. For example:

- Reacting 4-(1,1,3,3-tetramethylbutyl)phenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) .

- Alternative methods include Williamson ether synthesis using tert-butyl-protected precursors, with purification via column chromatography .

Q. What are the primary applications of this compound in organic chemistry research?

- Methodological Answer :

- Material Science : Acts as a hydrophobic building block for surfactants or polymers due to its bulky tert-butyl group .

- Medicinal Chemistry : Explored as a lipophilic moiety to enhance drug bioavailability .

- Catalysis : Used in phase-transfer reactions where steric hindrance modulates reactivity .

Advanced Research Questions

Q. How does steric hindrance from the tetramethylbutyl group influence reactivity in nucleophilic substitution?

- Methodological Answer : The bulky tert-butyl group reduces reaction rates in SN2 mechanisms due to restricted backside attack. Researchers can:

- Optimize solvent polarity (e.g., DMSO) to stabilize transition states .

- Use milder bases (e.g., Cs₂CO₃) to minimize elimination side reactions .

- Monitor kinetics via HPLC or NMR to compare with less hindered analogs .

Q. What analytical techniques are effective for characterizing purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ether linkages and tert-butyl protons (δ ~1.2–1.4 ppm) .

- GC-MS : Confirms molecular ion peaks (e.g., m/z 332.5 for C₁₈H₂₈O) and detects impurities .

- Elemental Analysis : Validates %C and %H to ±0.3% of theoretical values .

Q. How do physical properties compare to structural analogs, and what are the implications for experimental design?

- Methodological Answer :

- Solubility : Lower polarity than analogs (e.g., 4-methoxy derivatives) makes it ideal for non-aqueous reactions .

- Boiling Point : High bp (~250°C) necessitates vacuum distillation for purification .

- Implications : Solvent selection (e.g., toluene over methanol) and reaction temperature control are critical .

Q. What challenges arise in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Side Reactions : Increased byproduct formation at scale (e.g., elimination products). Mitigate via slow reagent addition and temperature control .

- Purification : Chromatography is impractical; switch to fractional crystallization using hexane/ethyl acetate .

- Yield Optimization : Use excess alkyl halide (1.2 equiv) and reflux for 24 hours .

Q. How can conflicting data on stability under acidic conditions be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.